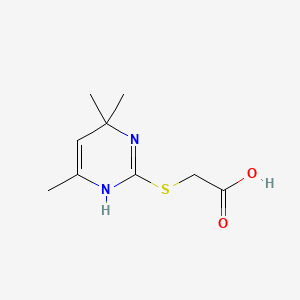![molecular formula C24H27F3N2O2 B12772118 (11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene CAS No. 313543-60-1](/img/structure/B12772118.png)
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene” is a complex organic molecule characterized by its unique tetracyclic structure. This compound features multiple functional groups, including an ether, a trifluoromethyl group, and a diazatetracyclic core, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, starting from simpler organic molecules. A possible synthetic route could include:
Formation of the diazatetracyclic core: This could be achieved through a series of cyclization reactions involving nitrogen-containing precursors.
Introduction of the trifluoromethyl group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Ether formation: The propan-2-yloxy group can be introduced through an etherification reaction using an appropriate alcohol and a base.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of each synthetic step to ensure high yield and purity. This might involve the use of automated synthesis equipment and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ether or nitrogen-containing sites.
Reduction: Reduction reactions could target the diazatetracyclic core, potentially leading to ring-opening or hydrogenation.
Substitution: The trifluoromethyl group and ether linkage might participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound could be investigated for its potential interactions with enzymes or receptors, given its multiple functional groups.
Medicine
The compound might have potential as a pharmaceutical lead compound, particularly if it exhibits biological activity such as enzyme inhibition or receptor modulation.
Industry
In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in materials science.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme inhibition: Binding to the active site of an enzyme and preventing substrate access.
Receptor modulation: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (11S,16R)-3-[4-methoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
- (11S,16R)-3-[4-ethoxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene
Uniqueness
The presence of the propan-2-yloxy group and the specific stereochemistry (11S,16R) distinguishes this compound from its analogs. These features could influence its reactivity and biological activity, making it a unique candidate for further research.
Propiedades
Número CAS |
313543-60-1 |
|---|---|
Fórmula molecular |
C24H27F3N2O2 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(11S,16R)-3-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-6-oxa-10,14-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1(17),2,4-triene |
InChI |
InChI=1S/C24H27F3N2O2/c1-14(2)31-16-4-5-17(20(12-16)24(25,26)27)15-10-18-19-13-28-7-6-21(19)29-8-3-9-30-22(11-15)23(18)29/h4-5,10-12,14,19,21,28H,3,6-9,13H2,1-2H3/t19-,21-/m0/s1 |
Clave InChI |
LADKOBQJOCFCQU-FPOVZHCZSA-N |
SMILES isomérico |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4[C@@H]5[C@H]3CNCC5)C(F)(F)F |
SMILES canónico |
CC(C)OC1=CC(=C(C=C1)C2=CC3=C4C(=C2)OCCCN4C5C3CNCC5)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




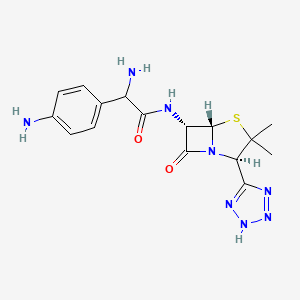
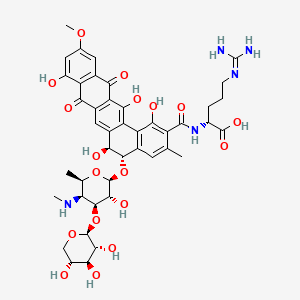
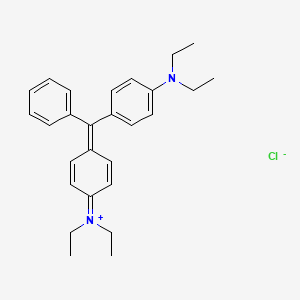


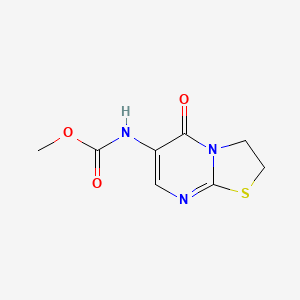
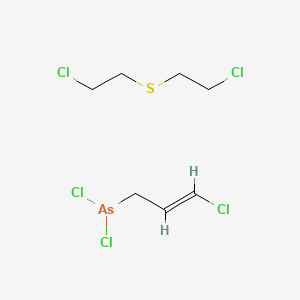
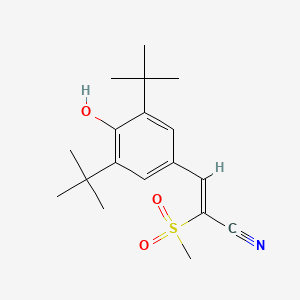
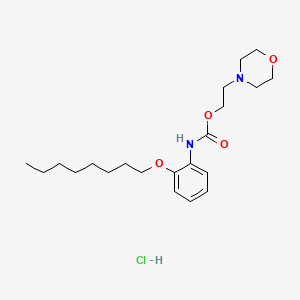
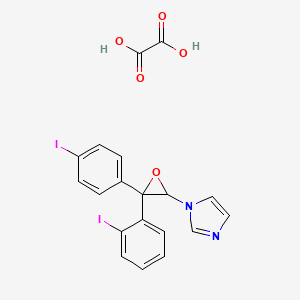
![[(E)-5-[3-[5-[3-[[(E)-5-hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B12772099.png)
